B1576589 Frenatin-2

Frenatin-2

Cat. No.: B1576589
Attention: For research use only. Not for human or veterinary use.
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Description

Frenatin-2 is a bioactive peptide originally isolated from the skin secretions of the Hylidae family of frogs. It belongs to the frenatin peptide family, which is characterized by short, cationic sequences (typically 10–25 amino acids) with antimicrobial and immunomodulatory properties . Structurally, this compound adopts an amphipathic α-helical conformation in membrane-mimetic environments, a feature critical for its ability to disrupt microbial cell membranes . Its primary sequence includes conserved residues such as glycine, leucine, and lysine, which contribute to its hydrophobicity and cationic charge (+3 to +5 at physiological pH) .

Properties

bioactivity

Antimicrobial

sequence

GLLGTLGNLLNGLGL

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Frenatin-2 has been studied extensively for its antimicrobial properties. Research indicates that it exhibits significant activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Efficacy: this compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with a lower effective dose (ED50) against E. coli compared to S. aureus. The ED50 for this compound against E. coli was found to be 0.23 µM, indicating potent antibacterial action at low concentrations .
  • Mechanism of Action: The peptide's mechanism involves membrane depolarization and permeabilization, leading to bacterial cell leakage. This rapid action contributes to its effectiveness as an antimicrobial agent .

Table 1: Antibacterial Activity of this compound

BacteriaED50 (µM)
Staphylococcus aureus1.15
Escherichia coli0.23
Pseudomonas aeruginosaHigher than E. coli

Immunomodulatory Effects

This compound also plays a crucial role in modulating immune responses, particularly through its interaction with natural killer (NK) cells.

Key Findings:

  • NK Cell Activation: Studies have shown that this compound enhances the activation and cytotoxic capacity of NK cells, making it a candidate for antitumor therapies. It promotes the recruitment and activation of immune cells, which could be beneficial in cancer treatment .
  • Cytokine Production: The peptide stimulates the production of pro-inflammatory cytokines such as TNF-α and IL-12 from macrophages, suggesting its potential role in enhancing immune responses during infections or cancer .

Table 2: Cytokine Production Induced by this compound

CytokineEffect (pg/mL)Statistical Significance
TNF-αIncreasedP < 0.05
IL-1βIncreasedP < 0.01
IL-12IncreasedP < 0.01

Therapeutic Potential

The multifaceted applications of this compound extend to potential therapeutic uses in various fields:

Key Applications:

  • Antimicrobial Treatments: Given its potent antibacterial properties, this compound could be developed into new antimicrobial agents to combat resistant bacterial strains.
  • Cancer Immunotherapy: Its ability to activate NK cells positions this compound as a promising candidate for enhancing the efficacy of existing cancer treatments.
  • Wound Healing: The immunomodulatory effects may also facilitate wound healing processes by promoting local immune responses.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synergy: this compound shows synergistic effects with polymyxin B against multidrug-resistant Pseudomonas aeruginosa (FIC index = 0.3) .
  • Stability : this compound is susceptible to protease degradation in serum (t½ = 30 min), a limitation addressed in synthetic analogs like Frenatin-2D (t½ = 4 hrs) .
  • Gaps: Limited in vivo toxicity data and unclear immunomodulatory pathways require further study .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Frenatin-2

The primary method for preparing this compound peptides, including its variants such as Frenatin 2.3S and Frenatin 2D, is solid-phase peptide synthesis (SPPS) using Fmoc (9-Fluorenylmethyloxycarbonyl) chemistry. This approach allows for precise assembly of amino acid sequences with high efficiency and purity.

  • Resin and Reagents : The synthesis typically employs a Rink Amide MBHA polystyrene resin, which supports carboxamidated peptides, substituted at approximately 0.81 mmol/g.
  • Activation and Coupling : Fmoc-protected amino acids are activated using reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of diisopropylethylamine (DIPEA) in solvents like N-methylpyrrolidone (NMP). A molar excess (around 10-fold) of amino acids is used to drive the coupling reaction.
  • Deprotection : The N-Fmoc protecting groups are removed with 20% piperidine in NMP, enabling the sequential addition of amino acids.
  • Double-Coupling and Capping : To ensure completeness of coupling, a double-coupling protocol is applied, followed by capping with acetic anhydride to block unreacted sites.
  • Cleavage and Deprotection : The peptide is cleaved from the resin and side-chain protecting groups are removed by incubation with an acidic cocktail, commonly 95% trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane and water for 3 hours at room temperature. For peptides containing methionine, ethanedithiol is added to prevent oxidation.

Purification by Reversed-Phase High Performance Liquid Chromatography (RP-HPLC)

Following synthesis, crude this compound peptides are purified using RP-HPLC to achieve high purity (>98%).

  • Column and Conditions : A Venusil XBP-C18 column (4.6 mm × 250 mm) is commonly used, with a flow rate of 1 ml/min.
  • Elution : A linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) in water is applied to separate the peptide from impurities based on hydrophobicity.
  • Monitoring : UV absorbance at 214 nm and 280 nm is used to monitor elution, with fractions collected at one-minute intervals for further analysis.

Characterization of Synthesized this compound

To confirm the identity and purity of this compound, several analytical techniques are employed:

  • Mass Spectrometry (MS) : Electrospray ionization MS and MALDI-TOF MS are used to verify the molecular mass of the peptide and detect any post-translational modifications or analogues.
  • MS/MS Fragmentation Sequencing : Provides unambiguous determination of the primary amino acid sequence and confirmation of modifications.
  • Circular Dichroism (CD) Spectroscopy : Used to assess secondary structure in different environments. This compound peptides typically exhibit random coil conformations in aqueous solution but adopt α-helical structures in membrane-mimicking solvents such as 50% trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles.
  • Purity Assessment : RP-HPLC chromatograms and MS data confirm purity levels exceeding 98%, which is critical for biological activity studies.

Summary Table of Preparation Parameters for this compound Peptides

Preparation Step Method / Reagent Conditions / Notes Reference
Peptide Synthesis Solid-phase peptide synthesis (Fmoc chemistry) Rink Amide MBHA resin; HBTU activation; DIPEA base; double coupling; 20% piperidine deprotection
Cleavage and Deprotection Acidic cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% water) 3 hours at room temperature; ethanedithiol for Met-containing peptides
Purification Reversed-phase HPLC (Venusil XBP-C18 column) Linear acetonitrile gradient in 0.1% TFA; flow rate 1 ml/min
Molecular Mass Confirmation Electrospray MS and MALDI-TOF MS Confirms peptide identity and purity
Secondary Structure Circular Dichroism Spectroscopy Random coil in aqueous; α-helix in TFE or DPC micelles

Research Findings on Preparation and Properties

  • Synthesis Success : this compound peptides and analogues have been successfully synthesized with high purity and confirmed sequences. Post-translationally modified forms such as Frenatin 4.2 have also been identified and synthesized.
  • Structural Insights : CD studies reveal that this compound peptides transition from random coils in water to predominantly α-helical structures in membrane-like environments, which is relevant to their biological activity.
  • Biological Activity Correlation : The structural conformation achieved through proper synthesis and purification correlates with the peptide’s ability to interact with bacterial membranes and stimulate insulin release in cell models.
  • Peptide Stability : Use of scavengers during cleavage and purification enhances peptide stability by preventing oxidation and degradation, ensuring reproducible biological effects.

Q & A

Basic: What experimental methodologies are recommended for characterizing Frenatin-2’s purity and structural integrity?

To ensure accurate characterization, employ a combination of high-performance liquid chromatography (HPLC) with UV/Vis detection for purity assessment (>95% threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) should validate molecular weight, while X-ray crystallography can resolve stereochemical ambiguities. Cross-validate results against established reference standards and document batch-to-batch variability .

Advanced: How can researchers resolve discrepancies in this compound’s reported bioactivity across independent studies?

Contradictions often arise from variations in in vitro assay conditions (e.g., cell line selection, incubation time, or solvent composition). Mitigate this by:

  • Standardizing assay protocols (e.g., ATP-based viability assays vs. apoptosis markers).
  • Performing dose-response curves with ≥3 biological replicates.
  • Applying multivariate statistical analysis to isolate confounding variables (e.g., ANOVA with post-hoc tests).
  • Cross-referencing raw data with published datasets to identify systemic biases .

Basic: What in vitro models are most validated for studying this compound’s pharmacological mechanisms?

Common models include:

  • Cancer cell lines : MDA-MB-231 (breast cancer) and A549 (lung adenocarcinoma) for cytotoxicity screening.
  • Primary cultures : Cardiomyocytes for cardiac safety profiling.
  • Immune cells : THP-1 macrophages for cytokine modulation studies.
    Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., cisplatin for cytotoxicity) to contextualize results .

Advanced: What experimental design principles optimize dose-response studies for this compound?

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture sigmoidal curves.
  • Incorporate ≥6 dose points with triplicate measurements.
  • Account for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v).
  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Validate results with alternative assays (e.g., flow cytometry vs. fluorescence microscopy) .

Basic: What structural motifs in this compound are critical for its bioactivity?

Structure-activity relationship (SAR) studies highlight:

  • N-terminal modifications : Acetylation or methylation alters membrane permeability.
  • Central proline residue : Essential for conformational stability and receptor binding.
  • C-terminal amidation : Enhances proteolytic resistance.
    Use alanine-scanning mutagenesis or computational docking (e.g., AutoDock Vina) to identify key residues .

Advanced: How can researchers address this compound’s instability in aqueous buffers during long-term experiments?

  • Storage optimization : Lyophilize in pH-stabilized matrices (e.g., trehalose) at −80°C.
  • Real-time stability assays : Monitor degradation via HPLC at 4°C, 25°C, and 37°C.
  • Chemical stabilization : Add protease inhibitors (e.g., PMSF) or antioxidants (e.g., ascorbate).
  • Use deuterated solvents in NMR to track structural changes .

Advanced: What statistical frameworks best address conflicting data in this compound’s pharmacokinetic profiles?

  • Bayesian hierarchical modeling : Integrates prior data to reduce inter-study variability.
  • Bland-Altman plots : Visualize agreement between analytical methods (e.g., LC-MS vs. ELISA).
  • Meta-analysis : Pool data from ≥5 independent studies to identify consensus parameters (e.g., half-life, clearance).
  • Report confidence intervals and effect sizes to quantify uncertainty .

Basic: What standardized protocols exist for extracting this compound from biological matrices?

  • Solid-phase extraction (SPE) : Use C18 cartridges with methanol:water (70:30) elution.
  • Liquid-liquid extraction (LLE) : Ethyl acetate partitioning at pH 7.4.
  • Quality control : Spike matrices with deuterated this compound as an internal standard. Validate recovery rates (≥80%) via spike-and-recovery experiments .

Advanced: How can researchers enhance reproducibility in this compound’s in vivo efficacy studies?

  • Strain-specific protocols : Use immunocompetent models (e.g., C57BL/6 mice) over immunodeficient strains.
  • Blinded dosing : Randomize treatment groups and use coded syringes.
  • Pre-registration : Document hypotheses and endpoints on platforms like OSF.
  • Share raw data and analysis scripts via repositories (e.g., Zenodo) .

Advanced: What strategies validate this compound’s target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate UV-activatable probes (e.g., diazirine tags) to crosslink target proteins.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real time.
  • CRISPR-Cas9 knockouts : Confirm phenotype rescue upon target gene deletion.
  • Use isotopic tracing (e.g., ¹⁵N-Frenatin-2) for subcellular localization studies .

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